![molecular formula C14H24Cl2N2O6S2 B14503732 1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] CAS No. 63210-39-9](/img/structure/B14503732.png)
1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] is a complex organic compound that features a piperazine ring linked to two 3-(2-chloroethanesulfonyl)propan-1-one groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] typically involves the reaction of piperazine with 3-(2-chloroethanesulfonyl)propan-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonyl groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a bis-amino derivative, while oxidation can produce sulfonic acid derivatives.
科学研究应用
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological molecules, providing insights into their mechanisms of action.
作用机制
The mechanism by which 1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] exerts its effects involves the interaction of its sulfonyl groups with target molecules. These interactions can lead to the modification of biological pathways, such as enzyme inhibition or receptor binding. The piperazine ring can also play a role in enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): This compound is structurally similar but lacks the sulfonyl groups, which can affect its reactivity and applications.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one):
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] is unique due to the presence of both the piperazine ring and the sulfonyl groups. This combination provides a versatile platform for chemical modifications and applications in various fields.
属性
CAS 编号 |
63210-39-9 |
|---|---|
分子式 |
C14H24Cl2N2O6S2 |
分子量 |
451.4 g/mol |
IUPAC 名称 |
3-(2-chloroethylsulfonyl)-1-[4-[3-(2-chloroethylsulfonyl)propanoyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H24Cl2N2O6S2/c15-3-11-25(21,22)9-1-13(19)17-5-7-18(8-6-17)14(20)2-10-26(23,24)12-4-16/h1-12H2 |
InChI 键 |
DELOVTHQNCKHHD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)CCCl)C(=O)CCS(=O)(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


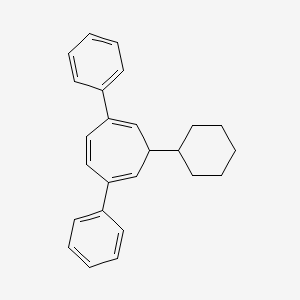
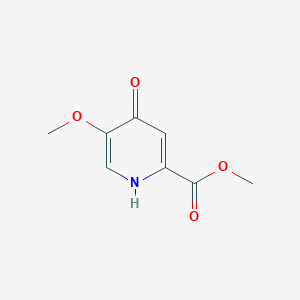

![5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione](/img/structure/B14503677.png)
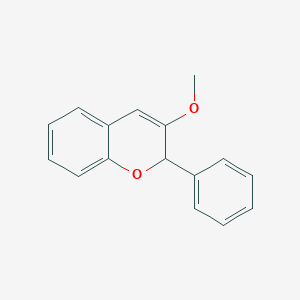

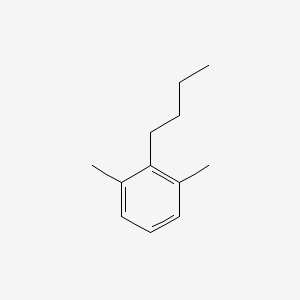
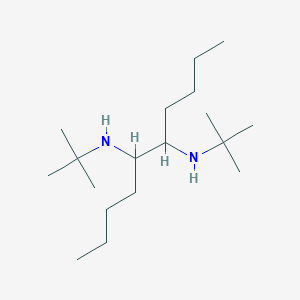
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
